Ethyl 2-Cyano-3-phenylacrylate
Overview
Description
Ethyl 2-Cyano-3-phenylacrylate is an organic compound with the molecular formula C₁₂H₁₁NO₂. It is an ester derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) attached to the alpha carbon of the cinnamate structure. This compound is known for its electron-deficient olefinic nature, making it a valuable substrate in various organic synthesis reactions.
Preparation Methods
Ethyl 2-Cyano-3-phenylacrylate is primarily synthesized through the Knoevenagel condensation reaction. This reaction involves the dehydrocondensation of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde, typically benzaldehyde, under basic conditions. The reaction is catalyzed by nitrogen-rich porous organic polymers, such as mPMF, which are prepared using paraformaldehyde and melamine. The reaction is carried out in methanol solvent at 60°C for 3 hours, resulting in a high yield of the target product .
Chemical Reactions Analysis
Ethyl 2-Cyano-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Scientific Research Applications
Ethyl 2-Cyano-3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a substrate in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 2-cyanocinnamate involves its interaction with various molecular targets. For instance, its derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to antifungal effects . The compound’s electron-deficient olefinic nature also makes it a reactive substrate in various catalytic reactions, such as the Knoevenagel condensation.
Comparison with Similar Compounds
Ethyl 2-Cyano-3-phenylacrylate is similar to other cinnamate derivatives, such as:
Ethyl trans-α-cyanocinnamate: This compound has a similar structure but differs in the configuration of the double bond.
Ethyl benzylidenecyanoacetate: Another derivative with a similar functional group arrangement.
This compound: A closely related compound with slight variations in the ester group
This compound stands out due to its high reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3 |
InChI Key |
KCDAMWRCUXGACP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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